molecular formula C8H8N2S B12997722 4-Methylthieno[2,3-b]pyridin-3-amine

4-Methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B12997722
M. Wt: 164.23 g/mol
InChI Key: XJQLKBBFENNDFG-UHFFFAOYSA-N
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Description

4-Methylthieno[2,3-b]pyridin-3-amine (CAS 1368034-99-4) is a versatile nitrogen- and sulfur-containing heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. The molecular formula for this building block is C 8 H 8 N 2 S, with a molecular weight of 164.23 . The thieno[2,3-b]pyridine core is a fused bicyclic system that has attracted significant interest due to its diverse bioactivities and presence in compounds targeting various therapeutic areas . This compound is primarily valued as a key synthetic intermediate for constructing more complex molecules. Research into analogous 3-aminothieno[2,3-b]pyridine derivatives has demonstrated their potential in neurological research, with some compounds acting as cell differentiation inducers. For instance, certain thienopyridine derivatives have been shown to induce neurite outgrowth in PC12 cells, suggesting potential applications in neurobiological studies and as research tools in regenerative medicine . Furthermore, the broader class of thieno[2,3-b]pyridines has been investigated for antitumor properties. Related compounds have exhibited cytotoxic effects and the ability to induce apoptosis in cancer cell lines, including breast cancer models, making this chemical class a valuable starting point for anticancer agent development . The structural features of the 3-amine group also allow for various chemical modifications, including oxidative reactions and dimerization, to create diverse polyheterocyclic ensembles for biological screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-10-8-7(5)6(9)4-11-8/h2-4H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQLKBBFENNDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CSC2=NC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methylthieno 2,2 B Pyridin 3 Amine

Classical Synthetic Approaches to Thienopyridinamines

Traditional methods for constructing the thieno[2,3-b]pyridine (B153569) skeleton have historically relied on condensation and cyclization reactions, often as part of a multi-step linear sequence. These foundational methods established the groundwork for accessing this class of compounds.

One of the most prominent classical methods for synthesizing the 2-aminothiophene core, a key precursor to the target molecule, is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgnih.gov For the synthesis of a 4-methyl substituted thienopyridine, the reaction would typically start from a suitable ketone. The mechanism proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the polysubstituted 2-aminothiophene. wikipedia.orgnih.gov This aminothiophene intermediate can then undergo further reactions to build the adjoining pyridine (B92270) ring.

Another cornerstone of thiophene (B33073) synthesis applicable here is the Fiesselmann thiophene synthesis . This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds under basic conditions to yield substituted thiophenes. researchgate.net By selecting appropriate starting materials, this reaction can be adapted to produce precursors for the thieno[2,3-b]pyridine system.

Furthermore, cyclization strategies often start from a pre-formed pyridine ring. A common approach involves using a substituted 3-cyano-2(1H)-pyridinethione. This intermediate can be reacted with compounds containing a halogen atom adjacent to an active methylene (B1212753) group, leading to the formation of the fused thiophene ring and yielding the 3-aminothieno[2,3-b]pyridine structure. abertay.ac.uk Intramolecular condensation of substituted 4-[(3-cyanopyridin-2-yl)thiomethyl]coumarins, formed by alkylating 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) with 4-chloromethylcoumarins, has been shown to produce related 3-aminothieno[2,3-b]pyridine derivatives. researchgate.net

Linear synthetic sequences provide a step-by-step approach to building complex molecules from simpler starting materials. A widely used multi-step strategy for the thieno[2,3-b]pyridine core begins with a substituted 2-chloropyridine, specifically a 2-chloro-3-cyanopyridine (B134404) derivative. abertay.ac.uk

This synthesis can be outlined as follows:

Nucleophilic Substitution: The 2-chloro-3-cyanopyridine undergoes a nucleophilic substitution reaction with a sulfur-containing nucleophile, such as ethyl mercaptoacetate. This step replaces the chlorine atom with a thioether group.

Intramolecular Cyclization: The resulting intermediate, which now contains both the nitrile group and the ester-functionalized side chain, is treated with a base (e.g., sodium ethoxide). This promotes an intramolecular cyclization, often a Thorpe-Ziegler reaction, where the active methylene group of the side chain attacks the nitrile carbon, leading to the formation of the 3-aminothiophene ring fused to the pyridine core. abertay.ac.uk

This adaptable pathway allows for the introduction of various substituents onto the pyridine ring at the outset, enabling the synthesis of a range of thieno[2,3-b]pyridine derivatives. rsc.org

Modern and Sustainable Synthetic Routes to 4-Methylthieno[2,3-b]pyridin-3-amine

Contemporary synthetic chemistry has moved towards developing more efficient, sustainable, and versatile methods. This includes the use of metal catalysts, adherence to green chemistry principles, and the exploration of advanced manufacturing technologies like flow chemistry.

Transition-metal catalysis has revolutionized the formation of heterocyclic compounds by enabling bond constructions that are difficult to achieve through classical methods. While specific examples for this compound are not extensively documented, related syntheses highlight the potential of these methods.

A notable approach is the silver-catalyzed three-component tandem synthesis. This method can produce 1,2-dihydrobenzo wikipedia.orgnih.govthieno[2,3-c]pyridines, which are sulfur analogues of β-carbolines, demonstrating the power of metal catalysis in constructing complex thienopyridine systems under mild conditions. nih.gov Other transition metals like palladium and nickel are instrumental in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) that facilitate the assembly of the bicyclic core from appropriately functionalized thiophene and pyridine precursors.

The following table summarizes a metal-free approach for synthesizing thieno[2,3-c]pyridine (B153571) derivatives, which showcases modern strategies for building the thienopyridine skeleton. nih.gov

EntryCatalystSolventTemperature (°C)Yield (%)
1PTSATolueneReflux30
2PTSA1,4-DioxaneReflux45
3PTSA1,2-DCEReflux58
4TfOHTolueneReflux55
5TfOH1,4-DioxaneReflux70
6TfOH1,2-DCEReflux85
Data sourced from a study on denitrogenative transformation reactions. nih.gov

Green chemistry aims to reduce the environmental impact of chemical processes. Several principles have been successfully applied to the synthesis of thienopyridines and related heterocycles.

Multicomponent Reactions (MCRs): The Gewald reaction is an excellent example of an MCR, which improves atom economy and reduces the number of synthetic steps and purification stages. nih.gov

Alternative Energy Sources: Microwave irradiation has been shown to be beneficial for the Gewald reaction and other heterocyclic syntheses, often leading to significantly reduced reaction times and improved yields compared to conventional heating. wikipedia.orgmdpi.com

Eco-friendly Solvents and Catalysts: The use of greener solvents, such as water or deep eutectic solvents, or performing reactions under solvent-free conditions, minimizes the use of volatile and toxic organic solvents. nih.govmdpi.com For instance, efficient Gewald reactions have been demonstrated in a medium of triethylamine (B128534) and water, where the product precipitates directly from the reaction mixture, simplifying isolation. The use of organocatalysts like L-proline also represents a greener alternative to metal-based catalysts. nih.gov

Flow chemistry, or continuous synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. nih.govmdpi.com In a flow reactor, reagents are pumped through a network of tubes where they mix and react. The precise control over parameters like temperature, pressure, and residence time can lead to higher yields and purities. nih.govnih.gov

While the synthesis of this compound via flow chemistry is not yet widely reported, the technology has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and complex heterocyclic systems. mdpi.com For instance, multi-step syntheses of APIs have been telescoped into continuous sequences, eliminating the need for isolating intermediates. mdpi.com Given the frequent use of multi-step and multicomponent reactions like the Gewald synthesis for aminothiophenes, this approach is highly amenable to adaptation for continuous flow. nih.govmdpi.com Such an adaptation could lead to a more efficient, safer, and scalable manufacturing process for this compound and its derivatives.

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of the thieno[2,3-b]pyridine core, and specifically the introduction of substituents at defined positions, requires careful control over the reaction conditions to achieve the desired chemo- and regioselectivity. The construction of this compound can be approached through several strategic routes, primarily involving the sequential or convergent assembly of the fused thiophene and pyridine rings.

A prominent and versatile method for the synthesis of substituted 2-aminothiophenes, which are key precursors to the target molecule, is the Gewald reaction . nih.govnih.govnih.gov This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester or α-cyanoketone, and elemental sulfur in the presence of a base. nih.gov For the synthesis of a precursor to this compound, butan-2-one could serve as the ketone component to introduce the required methyl group at what will become the 4-position of the thieno[2,3-b]pyridine ring system. The reaction with a suitable α-cyano compound, such as malononitrile, and sulfur would lead to the formation of a 2-amino-3-cyano-5-methylthiophene intermediate. The regioselectivity of the Gewald reaction is generally high, with the substitution pattern on the resulting thiophene being dictated by the structure of the starting carbonyl compound and the activated nitrile.

Once the 2-aminothiophene intermediate is formed, the subsequent annulation of the pyridine ring must also be conducted with regiochemical control. The Thorpe-Ziegler cyclization is a widely employed method for the formation of the pyridine ring fused to the thiophene. mdpi.com This intramolecular cyclization of a dinitrile, or a nitrile and another suitable functional group, is typically promoted by a base. The precise nature of the reactants and conditions determines the final substitution pattern.

An alternative strategy involves starting with a pre-formed pyridine ring and constructing the thiophene ring onto it. This can be achieved by utilizing a substituted 3-cyano-2(1H)-pyridinethione. mdpi.com Alkylation of the sulfur atom with a halo-compound containing an activated methylene group, followed by a base-catalyzed intramolecular cyclization, can yield the 3-aminothieno[2,3-b]pyridine core. mdpi.com The regioselectivity of the initial alkylation is crucial, and it predominantly occurs at the more nucleophilic sulfur atom. mdpi.com

A further approach to achieving regioselectivity is through the functionalization of the parent thieno[2,3-b]pyridine heterocycle. For instance, a regioselective bromination of thieno[2,3-b]pyridine has been reported to occur at the 4-position with high yield. researchgate.net This 4-bromo derivative can then serve as a versatile intermediate for introducing the methyl group via cross-coupling reactions. Subsequent nitration and reduction could then be employed to install the amino group at the 3-position, although this multi-step process may be less efficient than a convergent approach.

The following table summarizes a plausible chemo- and regioselective synthetic approach to this compound based on established methodologies for related compounds.

StepReaction TypeStarting MaterialsKey ReagentsIntermediate/ProductSelectivity Control
1Gewald ReactionButan-2-one, Malononitrile, SulfurBase (e.g., Triethylamine, Morpholine)2-Amino-3-cyano-5-methylthiopheneRegioselective formation of the thiophene ring based on the ketone structure.
2Pyridine Ring Annulation2-Amino-3-cyano-5-methylthiophene, Acetaldehyde equivalentBase (e.g., Sodium ethoxide)This compoundRegioselective cyclization to form the pyridine ring.

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of this compound in a research setting is critically dependent on effective purification and isolation techniques to obtain the compound in high purity for subsequent characterization and evaluation. The methods employed are standard for small-molecule organic synthesis in an academic laboratory.

Following the completion of the reaction, the initial work-up procedure typically involves quenching the reaction mixture, often with water or an aqueous solution, to precipitate the crude product or to facilitate extraction. If the product precipitates, it can be collected by filtration . The collected solid is usually washed with a suitable solvent to remove residual reagents and by-products.

For soluble products, liquid-liquid extraction is a common primary purification step. The reaction mixture is partitioned between an organic solvent (such as ethyl acetate (B1210297), dichloromethane (B109758), or chloroform) and an aqueous phase. The target compound, being a heterocyclic amine, may require adjustment of the pH of the aqueous layer to ensure it remains in the organic phase. The combined organic layers are then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

The crude product, which often contains unreacted starting materials, intermediates, and side products, is then subjected to further purification. The most common and effective methods are recrystallization and column chromatography .

Recrystallization is a widely used technique for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is crucial for effective purification and is often determined empirically. Common solvents for recrystallizing thieno[2,3-b]pyridine derivatives include ethanol (B145695), methanol (B129727), and mixtures of polar and non-polar solvents.

Column chromatography is a highly versatile purification technique used to separate compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. Compounds with different polarities will travel down the column at different rates and can be collected in separate fractions. The polarity of the eluent is often gradually increased to facilitate the separation of compounds with varying polarities. For aminothieno[2,3-b]pyridines, mixtures of hexane (B92381) and ethyl acetate or dichloromethane and methanol are commonly used as eluents. Thin-layer chromatography (TLC) is used to monitor the progress of the separation and to identify the fractions containing the desired product.

The purity of the final isolated compound is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Purification TechniquePrincipleCommon Solvents/Stationary PhaseApplication
FiltrationSeparation of a solid from a liquid or gas.Water, Ethanol, MethanolIsolation of precipitated crude or recrystallized product.
Liquid-Liquid ExtractionPartitioning of a solute between two immiscible liquid phases.Ethyl acetate, Dichloromethane, ChloroformInitial separation of the product from the reaction mixture.
RecrystallizationPurification of a solid based on differences in solubility.Ethanol, Methanol, Dioxane, DMFPurification of the crude solid product.
Column ChromatographySeparation based on differential adsorption.Stationary Phase: Silica Gel; Eluents: Hexane/Ethyl Acetate, Dichloromethane/MethanolPurification of crude product, especially for non-crystalline solids or complex mixtures.

Chemical Reactivity and Derivatization Strategies of 4 Methylthieno 2,3 B Pyridin 3 Amine

Electrophilic Aromatic Substitution Reactions on the Thienopyridine Core

The thieno[2,3-b]pyridine (B153569) ring system is an electron-rich heterocyclic scaffold, making it susceptible to electrophilic aromatic substitution. The directing effects of the fused pyridine (B92270) and thiophene (B33073) rings, along with the activating influence of the amine and methyl substituents, play a crucial role in determining the regioselectivity of these reactions. Generally, the thiophene ring is more activated towards electrophilic attack than the pyridine ring. The electron-donating amine group at the 3-position and the methyl group at the 4-position further enhance the electron density of the heterocyclic system.

Key electrophilic substitution reactions include:

Nitration: Under carefully controlled conditions, nitration is expected to occur preferentially on the thiophene ring. The precise location of substitution would be influenced by the steric hindrance posed by the adjacent methyl group and the electronic directing effects of the substituents.

Halogenation: Reactions with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are anticipated to proceed readily, likely at the position C2 of the thiophene ring, which is activated by the adjacent sulfur atom and the amino group.

Friedel-Crafts Acylation and Alkylation: These reactions, while feasible, may require careful optimization of catalysts and conditions to avoid side reactions, such as N-acylation or N-alkylation of the amine functionality. The regiochemical outcome would be a balance between the electronic activation and steric factors.

Nucleophilic Reactivity of the Amine Functionality of 4-Methylthieno[2,3-b]pyridin-3-amine

The primary aromatic amine at the 3-position is a key site for a variety of nucleophilic reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The amine group of this compound readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amine group or for introducing specific functionalities that can modulate the biological activity or physical properties of the molecule.

Table 1: Examples of Acylation and Sulfonylation Reactions

ReagentProduct TypePotential Application
Acetyl chlorideAcetamideProtection of the amine, modulation of solubility
Benzoyl chlorideBenzamideIntroduction of an aromatic moiety, potential for π-stacking interactions
p-Toluenesulfonyl chlorideSulfonamideIntroduction of a sulfonamide group, a common pharmacophore

Alkylation and Reductive Amination Strategies

N-alkylation of the amine can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a challenge. Reductive amination offers a more controlled method for introducing alkyl groups. This involves the reaction of the amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine. This strategy is highly valuable for synthesizing libraries of N-substituted derivatives for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it typically first needs to be functionalized with a leaving group, most commonly a halide (e.g., bromo or iodo derivative). This halogenated thienopyridine can then participate in a variety of cross-coupling reactions.

Common cross-coupling reactions include:

Suzuki Coupling: Reaction of a halogenated this compound derivative with a boronic acid or ester to form a biaryl or vinyl-substituted product.

Heck Coupling: Coupling with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, further elaborating the amine substitution pattern.

Sonogashira Coupling: Coupling with a terminal alkyne to introduce an alkynyl moiety.

These reactions provide powerful tools for the late-stage functionalization of the thienopyridine core, enabling the rapid synthesis of diverse analogs.

Cycloaddition Reactions of the Thienopyridine System

The thieno[2,3-b]pyridine system, with its fused aromatic rings, is generally not highly reactive in cycloaddition reactions under normal conditions. The aromaticity of the system provides a significant energy barrier to reactions that would disrupt this stability. However, under specific conditions, such as photochemical activation or with highly reactive dienophiles, cycloaddition reactions could potentially occur. For instance, [4+2] cycloadditions (Diels-Alder reactions) might be conceivable if the thienopyridine were to act as a diene, though this is not a commonly reported mode of reactivity for this scaffold. More likely are [2+2] or [2+3] cycloadditions involving specific double bonds of the ring system under photochemical or metal-catalyzed conditions.

Functionalization of the Methyl Group and its Impact on Reactivity

The methyl group at the 4-position is another site for chemical modification. The benzylic-like nature of this methyl group makes it amenable to certain transformations.

Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid. This introduces a new functional group that can be further derivatized, for example, through esterification, amidation, or reductive amination.

Halogenation: Radical halogenation can introduce a halogen atom onto the methyl group, forming a halomethyl derivative. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

Deprotonation: Treatment with a strong base could potentially deprotonate the methyl group to form a carbanion, which could then react with various electrophiles.

Rearrangement Reactions and Ring Transformations

The thieno[2,3-b]pyridine scaffold, particularly when substituted with a reactive amino group at the 3-position as in this compound, serves as a versatile precursor for the synthesis of more complex fused heterocyclic systems through rearrangement and ring transformation reactions. These reactions are crucial for creating novel molecular architectures with potential applications in medicinal chemistry and material science. Research in this area has demonstrated that the inherent reactivity of the 3-aminothieno[2,3-b]pyridine core allows for a variety of cyclization and transformation pathways.

One prominent strategy involves the derivatization of the 3-amino group, followed by intramolecular cyclization. For instance, N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides, which can be synthesized from 3-aminothieno[2,3-b]pyridine precursors, undergo cyclization to form fused dipyridine systems. The cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]pyridine-2-carboxylate, a derivative of the target compound, yields 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b′]dipyridine-3-carbonitrile researchgate.net. This transformation involves the formation of a new pyridine ring fused to the initial thieno[2,3-b]pyridine system.

Ring transformations of the thienopyridine skeleton itself have also been explored. A notable example is the denitrogenative transformation of fused 1,2,3-triazole compounds derived from thienopyridines. This metal-free method allows for the synthesis of thieno[2,3-c]pyridine (B153571) derivatives from a thieno[2,3-c] researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine precursor through an acid-mediated reaction nih.govkuleuven.be. This process involves the extrusion of nitrogen and subsequent rearrangement to form the final product. While this example pertains to the thieno[2,3-c] isomer, it highlights the potential for such rearrangement-based transformations within the broader thienopyridine class.

Furthermore, the 3-aminothieno[2,3-b]pyridine core is a key building block for constructing fused pyrimidine (B1678525) rings. The reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitriles with reagents like triethyl orthoformate leads to the formation of pyridothienopyrimidines researchgate.net. For example, condensation with triethyl orthoformate followed by treatment with hydrazine (B178648) hydrate (B1144303) can yield 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines researchgate.net. These reactions demonstrate a ring annulation process where a new heterocyclic ring is built upon the existing thieno[2,3-b]pyridine framework.

The following table summarizes representative ring transformation reactions starting from thieno[2,3-b]pyridine derivatives.

Starting MaterialReagents and ConditionsProductReaction TypeReference
Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]pyridine-2-carboxylateHeat2,4-Dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b′]dipyridine-3-carbonitrileIntramolecular Cyclization researchgate.net
Thieno[2,3-c] researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridineTfOH, 1,2-DCE, 80 °C7-(Substituted methyl)thieno[2,3-c]pyridinesDenitrogenative Transformation nih.govkuleuven.be
3-Aminothieno[2,3-b]pyridine-2-carbonitriles1. Triethyl orthoformate, Acetic anhydride (B1165640) 2. Hydrazine hydrate, Dioxane3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidinesRing Annulation researchgate.net

Recyclization reactions of related heterocyclic systems also provide insight into the potential transformations of the thieno[2,3-b]pyridine core. For instance, the recyclization of 4H-thiopyrans in the presence of alkylating agents and other reactants can lead to the formation of thieno[2,3-b]pyridines researchgate.net. This suggests that under certain conditions, the thiophene ring of the thieno[2,3-b]pyridine system could potentially undergo cleavage and recyclization to form new structural motifs.

The synthesis of fused heterocycles through cycloaddition reactions is another area of interest. While direct examples involving this compound are not prevalent, related bicyclic systems like thiazolo-2-pyridones undergo selective [4+2] cycloaddition reactions with arynes to form complex, three-dimensional fused ring systems nih.gov. This highlights the potential for the diene character of the pyridine ring within the thieno[2,3-b]pyridine scaffold to participate in such transformations, leading to significant molecular complexity.

Mechanistic Investigations of Reactions Involving 4 Methylthieno 2,3 B Pyridin 3 Amine

Reaction Pathway Elucidation using Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are fundamental to elucidating reaction pathways, offering quantitative insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. For the thieno[2,3-b]pyridine (B153569) system, kinetic studies have been particularly informative in understanding its behavior in electrophilic substitution reactions.

ParameterDescriptionImplication for 4-Methylthieno[2,3-b]pyridin-3-amine
Rate Constant (k) Measures the speed of a chemical reaction.Expected to be higher for electrophilic substitution reactions compared to unsubstituted thieno[2,3-b]pyridine due to activating groups.
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Likely lower for many transformations due to electronic stabilization of intermediates by the methyl and amino substituents.
Thermodynamic Stability The relative energy levels of isomers or reaction products.The substitution pattern can influence the equilibrium position in reversible reactions, favoring the most stable product.

This table is a generalized representation of kinetic and thermodynamic parameters and their expected modulation by the substituents present in this compound.

Identification of Key Intermediates and Transition States in Thienopyridine Transformations

The synthesis of the thieno[2,3-b]pyridine core often proceeds through a multi-step sequence where the identification of key intermediates is crucial for understanding the reaction mechanism and optimizing the yield. A common and versatile method is the intramolecular cyclization of a suitably substituted pyridine (B92270) precursor.

One established pathway involves the S-alkylation of a 2-mercaptonicotinonitrile (B1308631) derivative with an α-halo compound. researchgate.netsci-hub.ru For instance, the reaction of 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) with 4-chloromethylcoumarins yields substituted 4-[(3-cyanopyridin-2-yl)thiomethyl]coumarins. researchgate.net These S-alkylated compounds are stable, isolable intermediates. researchgate.netsci-hub.ru The subsequent and most critical step is the base-catalyzed intramolecular Thorpe-Ziegler cyclization. researchgate.net This reaction proceeds through a carbanionic intermediate formed at the methylene (B1212753) bridge, which then attacks the nitrile group. researchgate.net The transition state for this cyclization step involves the formation of a new carbon-carbon bond, leading to a cyclic imine intermediate that tautomerizes to the more stable 3-aminothieno[2,3-b]pyridine product.

Another example involves the reaction of 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with chloroacetone (B47974) to form the intermediate 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile. mdpi.com This intermediate subsequently cyclizes upon heating in the presence of a catalytic amount of piperidine (B6355638) to yield the corresponding 3-aminothieno[2,3-b]pyridine. mdpi.com The transition state in these cyclizations is stabilized by the electron-withdrawing nature of the nitrile group, which facilitates the nucleophilic attack of the generated carbanion.

Precursor TypeKey IntermediateTransformation
2-Mercaptonicotinonitrile + α-Halo KetoneS-Alkylated NicotinonitrileIntramolecular Thorpe-Ziegler Cyclization
2-Mercaptonicotinonitrile + α-Halo EsterS-Alkylated NicotinonitrileIntramolecular Thorpe-Ziegler Cyclization
2-Chloronicotinonitrile + Thiol2-Thio-substituted NicotinonitrileIntramolecular Cyclization

This table summarizes common synthetic routes to thieno[2,3-b]pyridines, highlighting the key isolable intermediates.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Base catalysis is most commonly employed to facilitate the formation of the 3-aminothieno[2,3-b]pyridine ring system. researchgate.net The function of the base is to deprotonate the active methylene group adjacent to the sulfur atom and an electron-withdrawing group, generating the nucleophilic carbanion required for cyclization. researchgate.net A wide array of bases and conditions have been successfully used, demonstrating the versatility of this approach. These include:

Sodium ethoxide (NaOEt) in refluxing ethanol (B145695). sci-hub.ruresearchgate.net

Potassium carbonate (K₂CO₃) in solvents like DMF or dioxane, sometimes with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (Bu₄NBr). researchgate.netresearchgate.net

Piperidine in refluxing ethanol, which acts as a weaker, organic base catalyst. researchgate.netmdpi.com

Potassium hydroxide (B78521) (KOH) in various solvents, including aqueous ethanol or DMF. researchgate.net

Beyond traditional chemical catalysis, biocatalysis is emerging as a powerful tool for the selective transformation of thienopyridine derivatives. For example, unspecific peroxygenases (UPOs) have been used to mimic P450 enzyme reactions, successfully converting thienopyridine prodrugs into their active metabolites. nih.gov In one study, a UPO from the fungus Marasmius rotula was used for the one-pot synthesis of the active metabolite of prasugrel (B1678051) with a 44% yield. nih.gov This highlights the potential of enzymatic catalysis to achieve high selectivity in transformations that are often challenging using conventional chemical methods.

CatalystSolventTemperatureApplication
Sodium EthoxideEthanolRefluxIntramolecular Cyclization
Potassium CarbonateDMF60-80 °CIntramolecular Cyclization
PiperidineEthanolRefluxIntramolecular Cyclization
Potassium HydroxideEthanol / DMFRoom Temp. to RefluxIntramolecular Cyclization
Marasmius rotula UPOPhosphate Buffer / Acetone25 °CBiocatalytic Oxidation

This interactive table presents various catalysts used in the synthesis and transformation of thieno[2,3-b]pyridine derivatives.

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound effect on reaction mechanisms, rates, and even the structure of the final products. This is particularly true for reactions involving polar or charged intermediates and transition states, which are common in the synthesis and transformation of heterocyclic compounds like this compound.

A striking example of solvent-dependent reaction pathways is seen in the noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. nih.gov This study demonstrated that the oxidation process follows different mechanistic routes and yields entirely different products based on the solvent used. nih.gov This suggests that the solvent is not merely an inert medium but actively participates in or directs the reaction, likely by stabilizing specific intermediates or transition states over others.

More broadly, theoretical studies on methyl transfer reactions involving amines and pyridines have shown that solvent polarity can significantly alter the reaction energy profile. scispace.comnih.gov In gas-phase or nonpolar solvents like cyclohexane, reaction pathways can be complex, involving several intermediates. nih.gov However, in polar solvents such as DMSO or water, the energy profile is often simplified as the solvent effectively solvates and stabilizes charged species, causing some intermediates to no longer be energy minima. nih.govresearchgate.net The activation free energy typically increases with solvent polarity in these S_N2-type reactions, as the localized charge of the reactants is dispersed in the transition state. nih.gov For reactions involving this compound, the polarity of the solvent would be a critical parameter to consider for controlling reaction outcomes, especially in substitution or oxidation reactions.

Solvent SystemObserved EffectMechanistic Implication
Dichloromethane (B109758)Formation of Dimerization ProductSolvent may favor a radical pathway or stabilize a specific dimeric intermediate. nih.gov
EthanolFormation of 2-Ethoxy-3-oxo derivativeEthanol acts as a nucleophile, participating in the reaction to form an ethoxylated product. nih.gov
Cyclohexane (Theoretical)Complex reaction path with multiple intermediatesNonpolar solvent does not effectively stabilize charged species, revealing more of the intrinsic gas-phase pathway. nih.gov
DMSO / Water (Theoretical)Simplified reaction path, increased activation energyPolar solvents stabilize charged reactants more than the transition state, raising the activation barrier but simplifying the pathway. nih.gov

This table illustrates the significant influence of the solvent on the reaction mechanism and products in thienopyridine chemistry.

Isotope Labeling Studies for Mechanistic Probes

Isotope labeling is a powerful and definitive technique for probing reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can trace the fate of specific atoms or functional groups throughout a chemical transformation. thieme-connect.dechemrxiv.org This methodology provides unambiguous evidence for bond-making and bond-breaking steps, the nature of intermediates, and the occurrence of molecular rearrangements.

While specific isotope labeling studies for this compound are not prominently reported, the principles can be readily applied to investigate its reaction mechanisms. For instance, in the crucial Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine ring, one could use a precursor that is deuterated at the α-methylene position. Observing the position of the deuterium (B1214612) in the final product would confirm that the C-H bond at this position is broken during the base-catalyzed formation of the carbanion intermediate.

Furthermore, ¹⁵N-labeling could be employed to elucidate the mechanism of reactions involving the 3-amino group. For example, in a diazotization-substitution reaction, labeling the amine with ¹⁵N would allow researchers to follow the nitrogen atom and confirm whether it is retained or eliminated during the reaction. A general approach to ¹⁵N-labeling of pyridines has been developed that involves ring-opening to a Zincke imine intermediate, followed by ring-closure with a labeled ammonia (B1221849) source like ¹⁵NH₄Cl. chemrxiv.org Such strategies could be adapted for the synthesis of isotopically labeled thienopyridine precursors, opening the door to detailed mechanistic investigations using NMR and mass spectrometry. chemrxiv.org

Isotope LabelPosition in PrecursorMechanistic Question to Address
²H (Deuterium) Methylene group alpha to the thiophene (B33073) sulfurDoes this C-H bond break during the base-catalyzed cyclization step? (Kinetic Isotope Effect)
¹⁵N Pyridine ring nitrogenDoes the pyridine nitrogen participate in rearrangements or act as a nucleophile in subsequent reactions?
¹⁵N 3-Amino groupWhat is the fate of the amino group during diazotization or condensation reactions?
¹³C Nitrile groupConfirms the origin of the C3 carbon in the thieno[2,3-b]pyridine ring system after cyclization.

This table presents hypothetical isotope labeling experiments that could be designed to probe the reaction mechanisms of this compound.

Advanced Spectroscopic and Computational Structural Characterization of 4 Methylthieno 2,3 B Pyridin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of 4-Methylthieno[2,3-b]pyridin-3-amine. Both ¹H and ¹³C NMR spectra provide definitive data on the chemical environment of each atom, confirming the connectivity of the thieno[2,3-b]pyridine (B153569) scaffold.

In typical NMR experiments using solvents like DMSO-d₆, the protons of the amino group (-NH₂) of thieno[2,3-b]pyridine derivatives are often observed as a characteristic broad singlet due to quadrupole broadening and potential chemical exchange. mdpi.comnih.gov For instance, in related 3-aminothieno[2,3-b]pyridine structures, this amino signal can appear in the 5.08–5.24 ppm region. researchgate.net The protons on the pyridine (B92270) and thiophene (B33073) rings, as well as the methyl group, exhibit distinct chemical shifts and coupling patterns that are crucial for structural confirmation. nih.gov

Tautomeric Analysis: A significant aspect of the structural chemistry of 3-aminothienopyridines is the potential for amino-imino tautomerism. The molecule could theoretically exist in equilibrium between the 3-amino form and a 3-imino tautomer. While the amino form is generally predominant, the equilibrium can be influenced by factors such as solvent polarity and substitution patterns. nih.gov

Advanced NMR techniques are employed to study this phenomenon. For example, ¹⁵N NMR spectroscopy can be a powerful method to distinguish between amino and imino tautomers, as the nitrogen chemical shifts for these functionalities are distinctly different. nih.gov Furthermore, analyzing deuterium (B1214612) isotope effects on ¹³C chemical shifts can provide quantitative data on the equilibrium constants between tautomeric forms. ruc.dk Studies on analogous heterocyclic systems have shown that such equilibria are often solvent-dependent, highlighting the importance of the molecular environment. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Substituted Thieno[2,3-b]pyridine Scaffold Data modeled after reported values for functionalized thieno[2,3-b]pyridine derivatives. nih.gov

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
NH (Amide, if derivatized)~9.8s (singlet)-Exchangeable with D₂O
H-5 (Pyridine Ring)~8.3s (singlet)-
NH₂ (Amino Group)~6.7s (broad)-Exchangeable with D₂O; broad signal
Aromatic Protons (Aryl Sub)7.2 - 7.8m (multiplet)-Dependent on substitution pattern
CH₃ (Methyl Group)~2.5s (singlet)-Positioned on the pyridine ring

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) provides the most definitive, atomic-resolution picture of the molecular structure of this compound in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of atoms.

Table 2: Illustrative Crystallographic Data Obtainable from SCXRD Analysis This table represents typical parameters determined in a single-crystal X-ray diffraction experiment for a heterocyclic compound. mdpi.com

ParameterExample ValueSignificance
Chemical FormulaC₉H₉N₃SConfirms the elemental composition of the crystal.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a (Å)8.53Length of the 'a' axis of the unit cell.
b (Å)10.11Length of the 'b' axis of the unit cell.
c (Å)11.25Length of the 'c' axis of the unit cell.
β (°)98.5Angle of the 'β' axis of the unit cell.
Volume (ų)958.7Volume of a single unit cell.
Z4Number of molecules per unit cell.
Calculated Density (g/cm³)1.35Theoretical density of the crystal.
Hydrogen BondingN-H···NIdentifies specific intermolecular forces stabilizing the crystal lattice.
π-π Stacking Distance (Å)3.6Measures the distance between stacked aromatic rings, indicating packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for identifying functional groups and probing the vibrational modes of this compound. nih.gov According to the C₂ᵥ point-group symmetry of the parent pyridine molecule, all 27 of its vibrational modes are Raman active, while 24 are IR active. aps.org This high degree of activity provides a rich spectrum for analysis.

The IR spectrum is particularly useful for identifying characteristic absorptions. Key expected bands include:

N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches from the fused rings appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Ring Vibrations: The C=C and C=N stretching vibrations of the thieno[2,3-b]pyridine core produce a series of sharp bands in the 1400-1650 cm⁻¹ fingerprint region.

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the heterocyclic backbone. Comparing experimental spectra with those calculated using Density Functional Theory (DFT) allows for a precise assignment of each vibrational mode. researchgate.net Furthermore, shifts in vibrational frequencies, particularly of the N-H bands, can provide evidence of intermolecular hydrogen bonding within the crystal lattice. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for related aminopyridine and thiophene compounds. nih.govaps.org

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H Asymmetric Stretch (Amine)IR/Raman~3450Medium
N-H Symmetric Stretch (Amine)IR/Raman~3350Medium
Aromatic C-H StretchIR/Raman3050 - 3150Weak
Aliphatic C-H Stretch (Methyl)IR/Raman2900 - 3000Medium
C=N/C=C Ring StretchingIR/Raman1400 - 1650Strong
N-H Bending (Amine)IR~1620Strong
C-S Stretching (Thiophene)Raman600 - 800Medium

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

While this compound itself is achiral, many of its biologically active derivatives possess stereogenic centers. mdpi.com When such chiral derivatives are synthesized, they are often produced as a racemic mixture of (R)- and (S)-enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is the definitive method for assigning the absolute configuration of these enantiomers.

ECD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), is a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce an exactly opposite spectrum.

For unambiguous stereochemical assignment, experimental ECD spectra are compared with theoretical spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). A strong correlation between the experimental spectrum of an isolated enantiomer and the calculated spectrum for a specific configuration (e.g., R) allows for its absolute assignment. This technique is indispensable for structure-activity relationship studies where the biological activity of each enantiomer may differ significantly. mdpi.com

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or chemical ionization (CI), are essential for confirming the molecular weight and elemental composition of this compound. mdpi.com HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with high confidence.

Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule. Upon ionization, the molecular ion (M⁺•) undergoes characteristic fragmentation by losing stable neutral molecules or radicals. For this compound (C₉H₉N₃S, MW ≈ 191.05), a plausible fragmentation pattern would include:

Loss of a Methyl Radical: A primary fragmentation event is often the loss of the methyl group, leading to a significant fragment ion at [M-15]⁺. sapub.org

Ring Cleavage: Subsequent fragmentation could involve the cleavage of the thiophene or pyridine ring, leading to smaller, stable charged fragments. nih.gov The relative stability of the heterocyclic rings often dictates the fragmentation sequence. sapub.org

Isotopic Profiling: A key diagnostic feature in the mass spectrum is the isotopic pattern. The presence of a sulfur atom is definitively confirmed by observing the M+2 peak, which is a signal at two mass units higher than the molecular ion peak. This peak arises from the natural abundance of the heavy isotope ³⁴S (4.21%). The intensity of the M+2 peak relative to the M⁺ peak is a clear indicator of the presence of a single sulfur atom in the molecule. sapub.org

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

Ionm/z (Calculated)Proposed Identity/Origin
[M+H]⁺192.06Protonated molecular ion (common in ESI)
[M]⁺•191.05Molecular ion
[M+2]⁺•193.05Isotopic peak due to ³⁴S, confirming presence of sulfur
[M-15]⁺176.04Loss of a methyl radical (•CH₃) from the molecular ion
[M-28]⁺•163.03Loss of HCN from the pyridine ring

Theoretical and Computational Studies on 4 Methylthieno 2,3 B Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum mechanical methods used to investigate the electronic properties of molecules. mdpi.com For 4-Methylthieno[2,3-b]pyridin-3-amine, DFT calculations would be employed to determine its optimized molecular geometry, electronic structure, and frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and distribution of these orbitals are critical for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. mdpi.com

DFT calculations for related dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivatives have been performed using the B3LYP method with a 6-31G(d) basis set to determine their HOMO/LUMO energy profiles. mdpi.com A similar approach for this compound would reveal the locations most susceptible to electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the thienopyridine core, methyl group, and amine substituent would show which atoms are most involved in electron donation and acceptance during chemical reactions. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Illustrative Data Table: Calculated Electronic Properties for a Representative Thiophene-Based Heterocycle using DFT (B3LYP/6-31G(d)).

ParameterCalculated Value (eV)Significance for this compound
HOMO Energy-5.21Indicates electron-donating capability (nucleophilicity).
LUMO Energy-0.86Indicates electron-accepting capability (electrophilicity).
Energy Gap (ΔE)4.35Correlates with chemical reactivity and stability.

Note: Data is illustrative and based on values reported for a dithienothiophene derivative to demonstrate the type of output from DFT calculations. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and how it interacts with other molecules, such as water, or a biological target like a protein receptor.

An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles vary with time. This allows for the exploration of the molecule's conformational landscape, identifying low-energy, stable conformations and the energy barriers between them. The rotation around single bonds, such as the C-N bond of the amine group, can be studied to understand the preferred orientation of the substituent.

In the context of drug discovery, MD simulations are used to verify the stability of a ligand within a protein's binding site. frontierspartnerships.org For instance, if this compound were docked into a target protein, a subsequent MD simulation (e.g., for 100 nanoseconds) would assess the stability of the protein-ligand complex. frontierspartnerships.org Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over the simulation time suggests a stable binding mode. These simulations also provide detailed information on intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the computational analysis of a molecule's electronic structure that quantify various aspects of its chemical nature. These descriptors are fundamental for developing Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structure with its biological activity.

For this compound, these descriptors would be calculated using methods like DFT. Key descriptors include:

Electronic Energies: HOMO, LUMO, and the HOMO-LUMO gap are critical descriptors for reactivity. mdpi.com

Charge Distribution: Atomic charges (e.g., Mulliken charges) indicate the partial charge on each atom, helping to identify sites for electrostatic interactions. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP provides a visual map of the electrostatic potential on the electron density surface, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net

Global Reactivity Descriptors: Parameters like electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from HOMO and LUMO energies to provide a more quantitative measure of reactivity.

By calculating these descriptors for a series of related thienopyridine derivatives and correlating them with experimentally determined biological activity (e.g., IC₅₀ values), a QSAR model can be built. Such models are powerful predictive tools in medicinal chemistry, enabling the rational design of new analogues with potentially improved potency. rsc.orgacs.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which can be used to confirm experimental findings or to aid in structure elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool. Ab initio and DFT methods, particularly using the Gauge-Independent Atomic Orbital (GIAO) approach, are widely used for this purpose. figshare.comnih.gov Calculations are performed to obtain the optimized molecular geometry, followed by the calculation of magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often helping to distinguish between isomers or confirm assignments in complex spectra. nih.gov The influence of the solvent can be incorporated into these calculations either implicitly (using a continuum model) or explicitly (by including solvent molecules in the calculation). nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are also highly valuable. These calculations are typically performed at the DFT level. nih.gov Following geometry optimization, a frequency calculation is run to compute the second derivatives of the energy with respect to atomic coordinates. The resulting vibrational modes and their frequencies can be compared directly with experimental IR spectra. This comparison helps in the assignment of observed spectral bands to specific molecular motions, such as N-H stretching of the amine group, C-H bending of the methyl group, or ring vibrations of the thienopyridine core. nih.govyoutube.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so a scaling factor is commonly applied to improve agreement. nih.gov

Illustrative Data Table: Comparison of Calculated and Experimental Vibrational Frequencies for a Pharmaceutical Molecule.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H Stretch338336203485
C=O Stretch168017501690
C-N Stretch125012951249

Note: Data is illustrative, based on findings for other complex organic molecules, to show the typical correlation between experimental and calculated/scaled frequencies. nih.gov

In Silico Screening and Virtual Library Design Based on the Thienopyridine Scaffold

The thieno[2,3-b]pyridine (B153569) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.gov this compound can serve as an excellent starting point for in silico (computer-based) screening and the design of virtual chemical libraries.

Virtual Screening: This process involves computationally screening vast libraries of chemical compounds against a biological target to identify potential "hits". frontierspartnerships.org If a protein target for this compound is known or hypothesized, its 3D structure can be used for a docking campaign. Large "make-on-demand" virtual libraries, containing billions of compounds that can be readily synthesized, are now accessible for such screening efforts. nih.gov

Virtual Library Design: A more focused approach is to design a combinatorial library based on the this compound core. In this method, various chemical groups (R-groups) are computationally attached to different positions of the scaffold (e.g., substitutions on the amine, the phenyl ring, or other positions). This generates a focused virtual library of novel analogues. youtube.com These analogues can then be evaluated in silico for properties like:

Docking Score: Predicted binding affinity to the target protein.

Pharmacophore Matching: How well the molecule's 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) matches a predefined model required for biological activity. nih.gov

ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to filter out compounds with poor drug-like characteristics. researchgate.net

This approach allows chemists to prioritize the synthesis of a smaller, more promising set of compounds, saving significant time and resources in the drug discovery pipeline. drugtargetreview.comrsc.org

Applications of 4 Methylthieno 2,3 B Pyridin 3 Amine in Synthetic Chemistry and Biological Probe Development

Utility as a Versatile Building Block in Organic Synthesis

4-Methylthieno[2,3-b]pyridin-3-amine serves as a crucial intermediate in the synthesis of more complex and functionalized molecules. Its inherent chemical reactivity, stemming from the amino group and the heterocyclic core, allows for a variety of chemical transformations.

Researchers have utilized 3-aminothieno[2,3-b]pyridine derivatives to react with both nucleophilic and electrophilic reagents. For instance, reactions with hydrazine (B178648) hydrate (B1144303), potassium thiocyanide, and acetic anhydride (B1165640) have led to the formation of new functionalized thieno[2,3-b]pyridines, as well as more complex fused systems like pyrido[3′,2′:4,5]thieno[3,2-d] nih.govresearchgate.netthiazine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines. researchgate.net These transformations highlight the compound's versatility in creating a diverse range of chemical entities with potential applications in various fields.

The synthesis of 4-arylthieno[2,3-b]pyridine-2-carboxamides has been achieved through Thorpe-Ziegler reactions, demonstrating another synthetic route that leverages the thieno[2,3-b]pyridine (B153569) core. mdpi.com Furthermore, the regioselective bromination of the thieno[2,3-b]pyridine scaffold at the 4-position, followed by subsequent cross-coupling reactions, underscores its potential as a building block for drug discovery. researchgate.net

The synthesis of various thieno[2,3-b]pyridine derivatives often involves multi-step reaction sequences. For example, one common method begins with the preparation of thieno[3,2-d]pyrimidine (B1254671) derivatives through the cyclization of 3-amino-thiophene-2-carboxylate derivatives. These intermediates can then be further modified to yield a variety of substituted thienopyridines.

Development of Fluorescent Probes and Imaging Agents Derived from the Thienopyridine Core

The thienopyridine scaffold has been explored for the development of fluorescent probes and imaging agents. While direct studies on this compound in this specific application are not extensively documented, related thieno-fused systems have shown promise. For instance, 4-pyridyl-extended dithieno[3,2-b:2',3'-d]phospholes exhibit high luminescence quantum yields, making them promising candidates for new fluorescent probes. nih.gov

The general principle in developing such probes involves functionalizing the core scaffold with fluorophores. For example, indole (B1671886) derivatives have been functionalized with fluorescent tags like Bodipy-TR, Cyanine 5, and Cyanine 7 to create high-affinity ligands for sigma (σ) receptors, which are of interest in cancer and Alzheimer's disease research. nih.gov This approach of attaching fluorescent moieties to a biologically active scaffold could potentially be applied to this compound to develop targeted imaging agents.

Peptide-based imaging agents are another area where similar heterocyclic cores find application. Peptides that specifically bind to disease targets can be labeled with radionuclides for PET/SPECT imaging or with fluorescent dyes. nih.gov The thienopyridine core could serve as a platform to which such targeting peptides and imaging labels are attached.

Chemo-sensors and Biosensors Based on this compound Scaffolds

The development of chemosensors and biosensors often relies on molecules that can selectively bind to an analyte and produce a detectable signal. The thienopyridine scaffold, with its potential for functionalization, is a candidate for the creation of such sensors. While specific examples for this compound are limited, the broader class of thienopyrimidines has been investigated for these applications.

The design of such sensors would involve modifying the this compound structure to include a recognition element for the target analyte and a signaling unit. The amino group on the pyridine (B92270) ring is a prime site for such modifications, allowing for the attachment of various functional groups that can interact with specific ions, molecules, or biological macromolecules.

Ligand Design for Metal Complexation and Catalysis

The nitrogen and sulfur atoms within the thieno[2,3-b]pyridine ring system make it an attractive ligand for coordinating with metal ions. This property is crucial for applications in catalysis and the development of metal-based therapeutic agents.

The pyridine nitrogen, in particular, has been shown to play a role in palladium-catalyzed reactions. mdpi.com By designing and synthesizing various derivatives of this compound, it is possible to create ligands with tailored electronic and steric properties. These tailored ligands can then be used to form metal complexes with specific catalytic activities or biological functions. For instance, the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction, has been used to synthesize 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com

Pre-clinical In Vitro Biological Target Engagement Studies

Derivatives of the thieno[2,3-b]pyridine scaffold have been the subject of numerous pre-clinical in vitro studies to evaluate their engagement with various biological targets. These studies are critical for identifying potential therapeutic applications.

For example, 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of nitric oxide (NO) production, suggesting their potential as anti-inflammatory agents. nih.gov Other derivatives have shown anti-proliferative activity against cancer cell lines, such as HCT-116 colon cancer cells and the triple-negative breast cancer cell line MDA-MB-231. mdpi.com The mechanism of action for some of these compounds is thought to be the inhibition of the phosphoinositide phospholipase C (PI-PLC) enzyme. mdpi.com

Furthermore, thieno[2,3-b]pyridine derivatives have been investigated as potential ligands for adenosine (B11128) A1 receptors, with implications for the treatment of epilepsy. nih.gov Some derivatives have also been identified as inhibitors of LIM domain kinase 1 (LIMK1), a target relevant to cancer therapy. rsc.orgresearchgate.net The fungicidal potential of tetrahydrothieno[3,2-b]pyridine derivatives has also been explored. mdpi.comnih.gov

The following table summarizes some of the reported in vitro biological activities of thieno[2,3-b]pyridine derivatives:

Derivative ClassBiological Target/ActivityCell Lines/AssayReference
6-aryl-3-amino-thieno[2,3-b]pyridinesInhibition of Nitric Oxide (NO) productionLipopolysaccharide-activated RAW 264.7 macrophages nih.gov
3-amino-thieno[2,3-b]pyridine-2-carboxamidesAnti-proliferative activityHCT-116, MDA-MB-231 mdpi.com
Thieno[2,3-b]pyridinesAdenosine A1 receptor bindingRadioligand binding assays nih.gov
3-aminothieno[2,3-b]pyridine-2-carboxamidesLIMK1 inhibitionHigh throughput screening rsc.orgresearchgate.net
4,5,6,7-Tetrahydrothieno[3,2-b]pyridinesAntifungal activityVarious fungal strains mdpi.comnih.gov
4-Arylthieno[2,3-b]pyridine-2-carboxamidesAntiplasmodial activityPlasmodium falciparum mdpi.com

Combinatorial Chemistry and Library Synthesis Utilizing this compound

Combinatorial chemistry is a powerful tool for drug discovery, allowing for the rapid synthesis of large libraries of related compounds. The thieno[2,3-b]pyridine scaffold is well-suited for this approach due to the multiple points at which diversity can be introduced.

A study on the synthesis of a thieno[2,3-d]pyrimidin-2-ylmethanamine combinatorial library demonstrated a strategy based on the cyclization of 2-aminothiophen-3-carboxylates. nih.gov This approach allowed for the introduction of four diversity points through the derivatization of the pyrimidine (B1678525) ring and functionalization at the C-4 position. nih.gov A similar strategy could be employed starting with this compound to generate a library of novel compounds for biological screening.

The use of solid-phase organic synthesis has also been applied to terpenoid-based scaffolds to generate combinatorial libraries. researchgate.net This technique, which facilitates purification and automation, could be adapted for the synthesis of libraries based on the this compound core.

Structure Activity Relationship Sar Concepts and Molecular Design Principles for 4 Methylthieno 2,3 B Pyridin 3 Amine Scaffolds

Rational Design of 4-Methylthieno[2,3-b]pyridin-3-amine Derivatives for Enhanced Binding Affinity to Molecular Targets

The rational design of derivatives based on the thieno[2,3-b]pyridine (B153569) scaffold is a cornerstone of medicinal chemistry efforts to create novel therapeutic agents. niper.gov.in This process involves modifying the core structure to improve interactions with specific biological targets, thereby enhancing binding affinity and efficacy. nih.gov Thienopyridines are considered a privileged scaffold in drug discovery due to their diverse pharmacological potential. nih.gov

Design strategies often focus on introducing substituents that can form key interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein. For example, in the development of PI3K inhibitors based on the related thieno[2,3-d]pyrimidine (B153573) scaffold, derivatives were designed to maintain the common pharmacophoric features of known inhibitors. nih.gov This included the incorporation of a morpholine (B109124) group, which is known to form a crucial hydrogen bond with the hinge region (Val851) of the PI3K active site. nih.gov

Another rational design approach involves creating prodrugs to improve physicochemical properties. For instance, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which exhibit anti-proliferative activity, suffer from poor solubility attributed to their planar structure that encourages crystal packing. mdpi.com To overcome this, 'prodrug-like' analogues were created by incorporating bulky, cleavable ester and carbonate groups. This modification successfully disrupted the intermolecular stacking, leading to improved activity against cancer cell lines. mdpi.com Similarly, the thienopyridine class of P2Y12 receptor antagonists, which are vital in antiplatelet therapy, are designed as prodrugs that are metabolized into their active forms. mdpi.com

The synthesis of derivatives is often guided by the intended biological target. For example, thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside A1 adenosine (B11128) receptor agonists for potential use in epilepsy. nih.gov The synthetic routes for these compounds often involve the use of α-halo carbonyl compounds, as the carbonyl group appears to facilitate the necessary intramolecular cyclization to form the target scaffold. nih.gov

Impact of Substituent Effects on Molecular Interactions and In Vitro Activity Profiles

The nature and position of substituents on the this compound scaffold have a profound impact on molecular interactions and biological activity. Structure-activity relationship (SAR) studies reveal that even minor chemical changes can lead to significant shifts in potency and selectivity. acs.org

Research into 3-aminothieno[2,3-b]pyridine-2-carboxamides (TPA) as agents against Mycobacterium tuberculosis has provided detailed insights into these substituent effects. These studies demonstrate that substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core are generally necessary for significant activity. acs.org

A key finding is the superior performance of a trifluoromethyl (-CF3) group at the 4-position. acs.org When this position is unsubstituted (hydrogen) or substituted with a methyl group (-CH3), the compounds are inactive against M. tuberculosis. acs.org While the precise reason for the trifluoromethyl group's impact requires more investigation, it highlights a steep SAR at this position. acs.org

Substituents at the 6-position also play a critical role. Studies suggest that hydrogen bond acceptors in the para-position of an aromatic ring at this location contribute to the best activity. For example, replacing a 4-methoxyphenyl (B3050149) group with a p-tolyl group resulted in a loss of activity, indicating the importance of the methoxy (B1213986) group as a hydrogen-bond acceptor. acs.org Furthermore, the steric bulk of substituents at the 6-position can limit activity. acs.org

The following interactive table summarizes the in vitro SAR data for substitutions at the 4-position of the TPA core, demonstrating the critical role of the trifluoromethyl group.

CompoundR² Substituent (at position 4)Activity vs. M. tuberculosis WT IC₉₀ (µM)Cytotoxicity vs. HepG2 IC₅₀ (µM)
11mH>100>100
11nCH₃>10027 ± 10
4kCF₃(Active reference)(Cytotoxic reference)
Data sourced from a study on novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides. acs.org

In a different context, studies on thienopyridinones as NMDA receptor antagonists found that halogen substituents (Cl or Br) near the thiophene's sulfur atom, combined with short alkyl chains at the other position, resulted in potent compounds. researchgate.net This again underscores how specific substituent patterns dictate the molecular interactions and resulting biological profile.

Bioisosteric Replacements and Scaffold Hopping Strategies in Thienopyridine Research

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds by improving efficacy, altering pharmacokinetic profiles, or avoiding toxicophores. niper.gov.innih.govbhsai.org A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, allowing for its substitution without a drastic change in biological activity. cambridgemedchemconsulting.commdpi.com Scaffold hopping involves replacing the central core of a molecule with a structurally different one while maintaining the original's biological activity. niper.gov.inbhsai.org

In research related to thienopyridine-like structures, these strategies have been effectively employed. For example, in a series of thienopyrimidinone inhibitors of HIV-1 reverse transcriptase, the thiophene (B33073) ring was identified as a potential toxicophore. nih.govunica.it Through bioisosteric replacement and scaffold hopping, the thiophene ring was substituted, leading to a novel series of highly active quinazolinone inhibitors. nih.govunica.it The initial candidate from this hop, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one, demonstrated promising activity, validating the strategy. unica.it

Another example involves the development of NMDA receptor antagonists. The standard glycine (B1666218) site antagonist, a quinolinone derivative, was used as a template where a bioisosteric benzene (B151609)/thiophene exchange was performed. researchgate.net This led to the synthesis of thienopyridinone isomers, with the most potent isomer showing activity comparable to the original quinolinone model. researchgate.net

Scaffold hopping can also lead to significant gains in potency. The fusion of a pyrimidine (B1678525) ring onto a parent thieno[2,3-b]pyridine scaffold, a form of scaffold hopping, resulted in a four-fold increase in LIM domain kinase 1 (LIMK1) inhibitory activity. researchgate.net These examples demonstrate that modifying or replacing the core thienopyridine ring system is a viable strategy for discovering novel chemotypes with improved properties. nih.govbhsai.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of novel molecules, guiding the design of more potent and selective compounds and saving significant synthetic effort. nih.gov

In the field of thienopyridine-related compounds, 3D-QSAR studies have been successfully applied. For instance, a study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as Cyclin-Dependent Kinase 4 (CDK4) inhibitors utilized Comparative Molecular Field Analysis (CoMFA) to build robust and predictive QSAR models. nih.gov These models provided contour maps that offered insights into the structural features required for enhanced activity and selectivity. The analysis indicated that:

Bulky groups at the R1 position could potentially enhance CDK4 inhibitory activity. nih.gov

Bulky groups at the R3 position would have the opposite, detrimental effect. nih.gov

Appropriate incorporation of bulky, electropositive groups at the R4 position was favorable for improving both potency and selectivity for CDK4. nih.gov

Such models provide clear, actionable information for drug design strategies. nih.gov Similarly, QSAR calculations were used to create a consistent interpretation of the potencies for a series of thienopyridinone derivatives acting as NMDA receptor antagonists. researchgate.net By correlating calculated properties with observed activities (pKi values), the QSAR analysis helped to rationalize the SAR data. researchgate.net The successful application of these models demonstrates their utility in the predictive design of new derivatives based on the thienopyridine and related scaffolds. mdpi.com

Fragment-Based Approaches Using this compound Fragments

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds. wikipedia.org This method involves screening libraries of small, low-molecular-weight molecules, or "fragments" (typically <300 Da), to identify those that bind, albeit weakly, to a biological target. nih.govnih.gov These initial fragment hits then serve as starting points that can be chemically elaborated or linked together to produce a lead with much higher affinity and specificity. wikipedia.orgnih.gov

The this compound core, or simplified versions thereof, represents a suitable candidate for use as a fragment in FBDD campaigns. Its rigid bicyclic structure provides a well-defined three-dimensional shape for interacting with a protein's binding pocket.

An FBDD campaign using a thienopyridine fragment would proceed in several stages:

Fragment Screening: A library containing the this compound fragment would be screened against a target of interest using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography, which are capable of detecting weak binding events. nih.govdrugdiscoverychemistry.com

Hit Validation and Structural Analysis: Once a binding fragment is identified, its interaction with the target is confirmed. Structural methods are used to determine the precise binding mode of the fragment, revealing which parts of the molecule are making key contacts and which vectors are available for chemical modification. drugdiscoverychemistry.com

Fragment Elaboration: With knowledge of the binding mode, medicinal chemists can "grow" the fragment into the unoccupied regions of the binding pocket. This is done by adding functional groups that can form additional favorable interactions, thereby systematically increasing the compound's potency. nih.gov For example, if the 3-amino group is oriented towards a hydrophobic pocket, it could be extended with an appropriate alkyl or aryl substituent.

This piece-by-piece approach allows for a more efficient exploration of chemical space and often produces lead compounds with better physicochemical properties compared to traditional high-throughput screening hits. nih.gov The application of FBDD to the thienopyridine scaffold offers a strategic path to discovering novel inhibitors for a variety of biological targets. nih.gov

Future Research Directions and Unexplored Avenues for 4 Methylthieno 2,3 B Pyridin 3 Amine

Exploration of Novel Synthetic Methodologies

The classical syntheses of thienopyridines, while effective, often require harsh conditions or multi-step procedures. Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to 4-Methylthieno[2,3-b]pyridin-3-amine and its analogs.

Multicomponent Reactions (MCRs): Investigating one-pot MCRs could provide rapid access to a diverse library of substituted 4-methylthieno[2,3-b]pyridin-3-amines. This approach enhances atom economy and reduces waste compared to traditional linear syntheses.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for the thieno[2,3-b]pyridine (B153569) core could enable on-demand production and facilitate the optimization of reaction conditions with high precision.

Photoredox Catalysis: Visible-light-mediated reactions offer a green alternative to traditional methods for C-H functionalization and ring formation. Exploring photoredox-catalyzed pathways could unveil novel disconnections and synthetic strategies for assembling the thieno[2,3-b]pyridine skeleton.

Biocatalysis: The use of enzymes, such as peroxygenases, has shown promise in the metabolism and synthesis of thienopyridine derivatives like clopidogrel. nih.gov Future work could explore engineered enzymes for the stereoselective synthesis of chiral derivatives of This compound , a significant challenge in current chemical methods.

Development of Advanced Catalytic Systems for Derivatization

The functionalization of the This compound core is crucial for tuning its properties. Research into advanced catalytic systems will be instrumental in accessing novel chemical space.

C-H Activation: Direct C-H activation/functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. Developing selective catalytic systems (e.g., based on palladium, rhodium, or ruthenium) for the various C-H bonds on the thienopyridine nucleus would be a significant advance.

Cross-Coupling Reactions: While Suzuki-Miyaura cross-coupling has been used for the synthesis of 3-arylthieno[3,2-b]pyridines, there is vast potential in applying a broader range of cross-coupling reactions. nih.gov Future efforts should focus on derivatizing the amine group and other positions of the This compound scaffold.

Table 1: Potential Catalytic Strategies for Derivatization

Catalytic StrategyTarget Position/GroupPotential CatalystDesired TransformationReference
Suzuki-Miyaura CouplingC3-Aryl/HeteroarylPd(dppf)Cl₂Arylation of a bromo-precursor nih.gov
Buchwald-Hartwig AminationC-N Bond FormationPalladium-based catalystsSynthesis of novel amine derivativesGeneral
C-H ArylationPyridine (B92270) or Thiophene (B33073) RingRhodium/Iridium catalystsDirect introduction of aryl groupsGeneral
Sonogashira CouplingC-AlkynylPalladium/Copper catalystsIntroduction of alkynyl moietiesGeneral

Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough understanding of reaction mechanisms and molecular dynamics is essential for rational design and optimization. Advanced spectroscopic techniques can provide unprecedented insights.

In-situ Spectroscopy: Utilizing techniques like in-situ IR and NMR spectroscopy can allow for real-time monitoring of reactions, helping to identify transient intermediates and elucidate complex reaction pathways in the synthesis and derivatization of This compound .

Variable Temperature NMR (VT-NMR): For derivatives exhibiting restricted bond rotation (rotamers), such as N-acyl compounds, VT-NMR studies can determine the energy barriers and population of different conformers, which can be critical for receptor binding and biological activity. researchgate.net

2D NMR Spectroscopy: Techniques like NOESY can confirm stereochemistry and spatial relationships within complex derivatives, which is crucial for structure-activity relationship (SAR) studies. researchgate.net

Mass Spectrometry: Advanced mass spectrometry techniques, including tandem MS (MS²), are invaluable for characterizing metabolites and degradation products, as demonstrated in studies of other thienopyridines. nih.govnih.gov This would be essential for profiling the metabolic stability of new derivatives.

Integration of Artificial Intelligence and Machine Learning in Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. researchgate.netmdpi.com

Predictive Modeling: ML models can be trained on existing chemical data to predict properties such as reactivity, regioselectivity, biological activity, and toxicity for novel derivatives of This compound . nih.govresearchgate.net This can help prioritize synthetic targets and reduce the number of failed experiments.

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes by analyzing vast reaction databases. nih.gov Applying these tools, such as AiZynthFinder, could uncover non-intuitive pathways to complex targets based on the This compound scaffold. nih.gov

De Novo Design: Generative models can design new molecules with desired properties from scratch. This approach could be used to create libraries of virtual compounds for screening against biological targets or for specific material properties before committing to their synthesis.

Table 2: Applications of AI/ML in this compound Research

AI/ML ApplicationObjectivePotential ImpactReference
QSAR ModelingPredict biological activity of new derivativesAccelerate drug discovery hit-to-lead optimization researchgate.net
Automated Synthesis PlanningIdentify optimal synthetic routesReduce development time and resource consumption researchgate.netnih.gov
Reaction Outcome PredictionForecast yields and side productsImprove synthetic efficiency and planning mdpi.com
Generative DesignCreate novel molecules with desired propertiesExplore new chemical space for specific applications nih.gov

Discovery of New Academic Applications beyond Existing Paradigms

While thienopyridines are well-known for their antiplatelet oup.comwikipedia.org and anticancer activities, nih.govnih.gov the potential of This compound extends far beyond these areas. A key future direction is to explore its utility in entirely different scientific domains.

Materials Science: The fused aromatic system of the thieno[2,3-b]pyridine core suggests potential applications in organic electronics. Derivatives could be investigated as organic semiconductors, components of organic light-emitting diodes (OLEDs), or as sensors.

Coordination Chemistry: The nitrogen and sulfur atoms in the scaffold, along with the exocyclic amine, provide multiple coordination sites. The compound and its derivatives could serve as novel ligands for creating metal-organic frameworks (MOFs) or transition metal complexes with interesting catalytic or photophysical properties.

Chemical Biology: Derivatives of This compound could be developed as chemical probes to study biological pathways. For instance, fluorescently tagged versions could be used for imaging, or biotinylated derivatives could be used for target identification via affinity purification.

Challenges and Opportunities in Thienopyridine Chemistry Research

The field of thienopyridine chemistry is not without its challenges, each of which presents a significant research opportunity.

Challenge: The metabolic activation of many thienopyridine prodrugs (e.g., clopidogrel) by cytochrome P450 enzymes leads to high inter-individual variability in patient response. researchgate.netnih.gov

Opportunity: Research on This compound could focus on developing derivatives that are either active directly or are activated by more ubiquitous enzymes, leading to more predictable pharmacological profiles.

Challenge: Achieving regioselectivity during the functionalization of the heterocyclic core can be difficult, often leading to mixtures of isomers that are hard to separate.

Opportunity: This challenge calls for the development of highly selective catalytic methods (see Section 9.2) and a deeper mechanistic understanding (see Section 9.3) to control reaction outcomes.

Challenge: The solubility of planar, aromatic systems like thienopyridines can be low, limiting their utility in biological assays and formulation.

Opportunity: Synthetic efforts can be directed towards introducing solubilizing groups or developing prodrug strategies, such as amino acid prodrugs, to improve physicochemical properties. mdpi.com

Challenge: The known biological targets for thienopyridines are relatively limited, with the P2Y12 receptor being the most prominent. oup.comwikipedia.org

Opportunity: High-throughput screening and AI-driven virtual screening of libraries based on This compound could identify novel biological targets and expand the therapeutic potential of this chemical class into new disease areas like epilepsy or inflammation. nih.gov

By systematically addressing these future research directions, the scientific community can fully exploit the chemical richness of This compound , paving the way for new discoveries in medicine, materials, and fundamental chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.